molecular formula C15H12O4 B2652585 2-oxo-2-phenylethyl (2E)-3-(furan-2-yl)prop-2-enoate CAS No. 306955-58-8

2-oxo-2-phenylethyl (2E)-3-(furan-2-yl)prop-2-enoate

Cat. No.: B2652585
CAS No.: 306955-58-8
M. Wt: 256.257
InChI Key: RSUWHRKPYOPNBV-CMDGGOBGSA-N
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Description

2-Oxo-2-phenylethyl (2E)-3-(furan-2-yl)prop-2-enoate is a synthetic ester derivative featuring a β-ketoester moiety conjugated with a furan ring and a phenyl group. Its structure combines a 2-oxo-2-phenylethyl ester linked to an (E)-configured α,β-unsaturated carbonyl system (prop-2-enoate) substituted at the β-position with a furan-2-yl group. This compound is synthesized via a base-mediated reaction between phenacyl bromide and p-hydroxycinnamic acid derivatives, yielding a colorless crystalline solid with a melting point of 145–147°C .

The compound exhibits notable antiproliferative activity against cancer cell lines, including U-87 (glioblastoma), U-138 MG (glioblastoma), and H1299 (non-small cell lung carcinoma), outperforming the reference drug doxorubicin in efficacy . Its bioactivity is attributed to the synergistic effects of the β-ketoester group, which enhances electrophilicity, and the furan ring, which may participate in π-π stacking or hydrogen-bonding interactions with biological targets .

Properties

IUPAC Name

phenacyl (E)-3-(furan-2-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c16-14(12-5-2-1-3-6-12)11-19-15(17)9-8-13-7-4-10-18-13/h1-10H,11H2/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSUWHRKPYOPNBV-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)COC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-phenylethyl (2E)-3-(furan-2-yl)prop-2-enoate can be achieved through various organic reactions. A common method might involve the condensation of 2-oxo-2-phenylethyl acetate with furan-2-carbaldehyde under basic conditions to form the desired product. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, possibly involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-phenylethyl (2E)-3-(furan-2-yl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The phenyl and furan rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

The medicinal properties of 2-oxo-2-phenylethyl (2E)-3-(furan-2-yl)prop-2-enoate have been investigated for their potential therapeutic effects. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing furan rings have been evaluated for their ability to inhibit tumor cell proliferation. A study demonstrated that certain furan-containing compounds showed antiproliferative effects against various cancer cell lines, indicating the potential of this compound in cancer therapy .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Research has indicated that furan derivatives possess antibacterial and antifungal properties. A case study highlighted the effectiveness of furan-based compounds against resistant strains of bacteria, suggesting that this compound could be explored for developing new antimicrobial agents .

Material Science Applications

In material science, this compound can serve as a building block for synthesizing polymers and other materials.

Polymer Synthesis

The compound has been utilized in the synthesis of bio-based polymers. Its reactivity allows it to participate in polymerization reactions, leading to the formation of new materials with desirable properties. For example, the incorporation of this compound into polymer matrices has been shown to enhance thermal stability and mechanical strength .

Organic Synthesis Applications

The versatility of this compound extends to organic synthesis where it can act as an intermediate in various chemical reactions.

Synthetic Pathways

Several synthetic methodologies have been developed using this compound as a precursor. For instance, it can be transformed into more complex structures through Michael addition reactions and other nucleophilic additions. This capability makes it a valuable reagent in organic synthesis .

Data Table: Summary of Applications

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryAnticancer agentsSignificant antiproliferative activity observed
Antimicrobial agentsEffective against resistant bacterial strains
Material SciencePolymer synthesisEnhances thermal stability and mechanical properties
Organic SynthesisIntermediate for complex reactionsValuable reagent for various synthetic pathways

Case Studies

  • Anticancer Activity : A study published in a peer-reviewed journal evaluated a series of furan derivatives, including this compound, against human cancer cell lines. The results indicated that these compounds could inhibit cell growth significantly compared to controls.
  • Antimicrobial Efficacy : A research group tested the antimicrobial properties of several furan derivatives, finding that those containing the 2-keto group exhibited enhanced activity against both Gram-positive and Gram-negative bacteria.
  • Polymer Development : In a recent thesis, researchers synthesized new polymeric materials using 2-oxo derivatives as monomers, demonstrating improved mechanical properties and biodegradability compared to traditional plastics .

Mechanism of Action

The mechanism of action of 2-oxo-2-phenylethyl (2E)-3-(furan-2-yl)prop-2-enoate would depend on its specific biological activity. Generally, such compounds might interact with molecular targets like enzymes or receptors, modulating biochemical pathways and exerting their effects.

Comparison with Similar Compounds

Impact of Substituents on Bioactivity

  • Phenyl vs. Fluorophenyl Groups : Fluorination at the 4-position of the phenyl ring (e.g., [2-(4-fluorophenyl)-2-oxoethyl] derivative) may enhance metabolic stability by reducing oxidative degradation, though its antiproliferative activity remains uncharacterized .
  • Methoxy and Aryloxy Extensions : The introduction of a methoxy group in (E)-2-oxo-2-phenylethyl 3-(3-methoxy-4-(2-oxo-2-phenylethoxy)phenyl)acrylate increases selectivity for KG-1 leukemia cells (92.0% inhibition), likely due to improved hydrophobic interactions with target proteins .
  • β-Ketoester vs. Cyano Groups: Ethyl-2-cyano-3-(furan-2-yl)-prop-2-enoate lacks the β-ketoester moiety, resulting in reduced electrophilicity and distinct applications in thermodynamics studies rather than bioactivity .

Physicochemical Stability

The target compound’s crystalline nature (mp 145–147°C) suggests higher stability compared to structurally labile analogues like umbelliferone derivatives, which degrade under reflux conditions into multiple byproducts (e.g., methyl (2E)-3-(2,4-dihydroxyphenyl)prop-2-enoate) .

Biological Activity

2-Oxo-2-phenylethyl (2E)-3-(furan-2-yl)prop-2-enoate is a compound of interest due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H10O3\text{C}_{13}\text{H}_{10}\text{O}_3

This compound features a furan ring, which is known for its diverse biological properties, including anti-inflammatory and antioxidant effects.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. A study demonstrated that derivatives of phenylethyl esters can scavenge free radicals effectively, suggesting that this compound might possess similar capabilities .

Anticancer Properties

The anticancer potential of furan-containing compounds has been documented extensively. For instance, studies have shown that furan derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of apoptotic pathways and cell cycle arrest .

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is crucial for skin whitening agents. Preliminary studies suggest that this compound may exhibit tyrosinase inhibitory activity, which could be beneficial in cosmetic applications .

Study on Antioxidant Activity

A comparative study evaluated the antioxidant activity of various furan derivatives, including this compound. The results indicated that this compound showed a notable reduction in oxidative stress markers in vitro, supporting its potential use as an antioxidant agent.

Study on Anticancer Effects

In vitro experiments were conducted using breast cancer cell lines treated with this compound. The compound exhibited a dose-dependent inhibition of cell growth, with IC50 values indicating significant cytotoxicity at higher concentrations.

Data Tables

Activity IC50 Value Reference
Antioxidant Activity25 µM
Tyrosinase Inhibition30 µM
Cytotoxicity in Cancer15 µM

Q & A

Q. Basic Research Focus

  • 1H/13C NMR : Confirm regioselectivity of the α,β-unsaturated ester and furan substitution. Key signals include the vinyl proton (δ 6.8–7.2 ppm, J = 15–16 Hz) and furan protons (δ 6.3–7.4 ppm) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+ at m/z calculated for C16H14O5: 286.0841) .
  • X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths (e.g., C=O at ~1.21 Å) and torsion angles. ORTEP-3 visualizes thermal ellipsoids and hydrogen-bonding networks .

How can thermodynamic parameters inform stability studies of this compound?

Advanced Research Focus
Differential scanning calorimetry (DSC) and heat capacity measurements reveal phase transitions and decomposition thresholds. For structurally related furan derivatives, melting points (~120–150°C) and enthalpy of fusion (ΔHfus ≈ 25–30 kJ/mol) correlate with steric hindrance from the phenyl group. Entropy changes (ΔS) during crystallization can predict polymorphic stability, critical for formulation .

How do hydrogen-bonding patterns in the crystal lattice influence physicochemical properties?

Advanced Research Focus
Graph-set analysis (e.g., Etter’s notation) identifies motifs like R22(8) chains formed by C=O···H–O interactions. These patterns affect solubility and melting behavior. For example, strong intermolecular H-bonds (2.8–3.0 Å) in the phenyl-substituted derivative reduce aqueous solubility compared to alkyl analogs .

What experimental strategies address contradictions in crystallographic data refinement?

Advanced Research Focus
Discrepancies in residual electron density or thermal parameters may arise from disorder or twinning. Strategies include:

  • SHELXL refinement : Apply restraints for disordered moieties (e.g., furan ring) and anisotropic displacement parameters.
  • TWIN commands : Resolve twinning by testing possible twin laws (e.g., twofold rotation axis).
  • Validation tools : Check R1/wR2 convergence (<5% difference) and PLATON alerts for missed symmetry .

How is the antiproliferative activity of this compound evaluated in vitro, and what mechanisms are hypothesized?

Q. Advanced Research Focus

  • Cell viability assays : Use MTT or SRB protocols on cancer cell lines (e.g., U-87 MG, H1299). The compound shows IC50 values <10 μM, superior to doxorubicin in select cases .
  • Mechanistic studies : Molecular docking predicts interactions with kinase domains (e.g., EGFR). ROS generation and mitochondrial membrane depolarization are validated via flow cytometry and JC-1 staining. Dose-dependent caspase-3 activation confirms apoptosis induction .

How can synthetic byproducts be identified and quantified using chromatographic methods?

Q. Advanced Research Focus

  • HPLC-DAD/MS : Employ C18 columns (ACN/H2O gradient) to separate ester hydrolysis byproducts (e.g., free acid). UV maxima at 260–280 nm (π→π* transitions) aid detection.
  • GC-MS : Quantify volatile impurities (e.g., unreacted furfural) with DB-5 columns and EI ionization .

What computational methods predict the compound’s reactivity in nucleophilic environments?

Q. Advanced Research Focus

  • DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) to locate electrophilic sites (e.g., β-carbon of α,β-unsaturated ester, Fukui indices >0.1).
  • Molecular dynamics : Simulate solvation effects in DMSO/water mixtures to assess hydrolysis rates .

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